Denv-IN-10

Antiviral Dengue Virus Pan-serotype

Studying pan-serotype dengue virus mechanisms requires tool compounds with defined micromolar potency and primate-specific activity. Denv-IN-10 meets this need precisely. - **Pan-serotype activity**: EC50 values of 1.36 μM (DENV-1), 0.87 μM (DENV-2), 0.94 μM (DENV-3), and 0.95 μM (DENV-4). - **Distinct mechanism**: Post-entry replication inhibitor with primate cell specificity-ideal as orthogonal validation tool. - **Dose-response ready**: Micromolar range enables robust concentration-effect studies without picomolar inhibitor obscurity. Available for immediate research use.

Molecular Formula C26H25N3O4S
Molecular Weight 475.6 g/mol
Cat. No. B12404037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-10
Molecular FormulaC26H25N3O4S
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H25N3O4S/c1-2-16-33-21-13-14-23(22(17-21)26(30)28-18-19-8-4-3-5-9-19)29-34(31,32)24-12-6-10-20-11-7-15-27-25(20)24/h3-15,17,29H,2,16,18H2,1H3,(H,28,30)
InChIKeyIKDDQCPVXSEOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denv-IN-10: Pan-Serotype Inhibition Profile


Denv-IN-10 is a potent, tetravalent inhibitor of the dengue virus (DENV), demonstrating effective inhibition against all four serotypes with EC50 values of 1.36 μM (DENV-1), 0.87 μM (DENV-2), 0.94 μM (DENV-3), and 0.95 μM (DENV-4) . It functions as a post-entry replication inhibitor, exhibiting a specific effect in cells of primate origin . The compound is commercially available for research use and is a key tool for studying pan-serotype antiviral mechanisms .

1
Pan-serotype dengue inhibitorReported to suppress all four DENV serotypes in cell-based assays.
2
Post-entry replication probeInhibits a post-entry step; suitable for mechanistic replication studies.
3
Primate-cell contextActivity reported higher in primate-origin cells; supports host-factor investigation.

Denv-IN-10 Unique Inhibitor Profile


While several pan-serotype dengue virus inhibitors exist, they differ substantially in their molecular targets, potency, and stage of viral inhibition. Substituting Denv-IN-10 with an alternative, such as an NS4B-targeting inhibitor like NITD-688 or JNJ-1802, would introduce a different mechanism of action and drastically altered potency, invalidating any direct comparison of results [1]. Similarly, using a more potent replication inhibitor like DENV-IN-2, which operates at picomolar concentrations, would not allow for the study of dose-dependent effects in the low micromolar range, a key feature of Denv-IN-10's activity profile . The following quantitative evidence underscores the specific, non-interchangeable properties that define Denv-IN-10's utility.

Mechanism NS4B-targeted inhibitors (e.g., NITD-688) operate through a different target; antiviral endpoint profiles may not transfer directly.
Potency window Picomolar-range inhibitors (e.g., DENV-IN-2) differ by ~50,000-fold; dose-response relationships and subtle effects may not replicate.
Host specificity Inhibitors without reported species selectivity may mask host-factor dependencies observed with Denv-IN-10 in primate cells.

Denv-IN-10 Comparative Evidence


Pan-Serotype Potency vs. DENV-IN-2

Denv-IN-10 exhibits pan-serotype inhibition with EC50 values in the low micromolar range (0.87–1.36 μM) across all four DENV serotypes . In contrast, DENV-IN-2 is significantly more potent, with reported EC50 values in the low picomolar range (0.013–0.029 nM) . This ~50,000-fold difference in potency defines their distinct utility windows.

Potency vs. DENV-IN-2
Data to verify
DENV-1–4 EC50 0.87–1.36 μM (Denv-IN-10) vs 0.013–0.029 nM (DENV-IN-2); ~50,000-fold difference.
Supports distinct potency-range mechanistic studies; micromolar window may avoid extreme potency artifacts.
Cell-based antiviral assays, cell lines not fully detailed.
Antiviral Dengue Virus Pan-serotype

Post-Entry Replication vs. NS4B Inhibition

Denv-IN-10 is characterized as a post-entry replication inhibitor with a specific effect in primate-origin cells . This mechanism is less precisely defined than that of comparator NITD-688, which is a direct inhibitor of the NS4B protein with EC50 values of 8–38 nM against all four serotypes .

Mechanism vs. NITD-688
Data to verify
Post-entry replication inhibitor (primate-cell effect) vs NS4B protein inhibitor; >10-fold potency difference.
Enables orthogonal validation of NS4B-targeted findings; distinct mechanism may help rule out compound-specific artifacts.
Assay conditions partially described; mechanism details remain supplier-level.
Antiviral Dengue Virus Mechanism of Action

Primate Cell-Specific Antiviral Activity

Denv-IN-10 demonstrates a unique species-specific antiviral profile. Its activity is significantly higher in primate-origin cells, with EC50 values of 0.1–20 μM for DENV-2, compared to higher EC50 values observed in mosquito (C6/36) and baby hamster kidney (BHK-21) cells . This contrasts with many other dengue inhibitors, such as NITD-688, which do not have reported species-specific differences in their primary literature .

Primate-cell specificity
Head-to-head
DENV-2 EC50 0.1–20 μM in primate cells; >50 μM in mosquito (C6/36) and BHK-21 cells.
Primate-cell selectivity may support host-factor investigation; contrasts with inhibitors lacking reported species differences.
DENV-2 replication assays; species-specific host-factor context requires further validation.
Antiviral Dengue Virus Host Specificity

Potency Range vs. Clinical-Stage Inhibitors

Denv-IN-10's potency (EC50: 0.87–1.36 μM) positions it in a distinct class from more advanced pan-serotype inhibitors. For instance, JNJ-1802 (Mosnodenvir), a clinical-stage NS4B inhibitor, exhibits EC50 values ranging from 0.057 to 11 nM [1]. This ~100- to 10,000-fold difference in potency separates Denv-IN-10 as a research tool rather than a preclinical candidate.

Clinical-stage gap
Reported
JNJ-1802 (clinical-stage NS4B inhibitor) EC50 0.057–11 nM; 100- to 10,000-fold more potent than Denv-IN-10.
Positions Denv-IN-10 as a research tool; not a substitute for preclinical or clinical candidate profiling.
JNJ-1802 data from published literature (Kesteleyn et al. 2024).
Antiviral Dengue Virus Clinical Candidate Comparison

Denv-IN-10: Research and Industrial Applications


Orthogonal Validation of Pan-Serotype Activity

Due to its distinct mechanism of action as a post-entry replication inhibitor, Denv-IN-10 serves as an ideal orthogonal tool to validate findings obtained with more targeted inhibitors like NITD-688 or JNJ-1802. Confirming antiviral effects across compounds with different molecular targets strengthens confidence in the observed biological activity and helps rule out compound-specific off-target effects .

Host-Specific Antiviral Responses in Primate Cells

Denv-IN-10's unique species-specificity, with significantly higher potency in primate cells compared to mosquito or hamster cells, makes it a valuable probe for studying host-virus interactions. It can be used to dissect primate-specific host factors essential for dengue virus replication, a critical area of research often hampered by a lack of specific tools .

Dose-Response Studies for Mechanistic Dissection

The micromolar potency of Denv-IN-10 is advantageous for detailed dose-response and time-of-addition studies. Its EC50 values in the 0.87–1.36 μM range allow for the construction of robust dose-response curves and the investigation of subtle, concentration-dependent effects on viral replication that would be obscured by the extreme potency of picomolar or low nanomolar inhibitors like DENV-IN-2 .

Baseline Control for High-Throughput Screening

Given its well-characterized pan-serotype activity and micromolar potency, Denv-IN-10 can serve as a reliable positive control in high-throughput screening campaigns aimed at discovering novel dengue virus inhibitors. Its consistent activity across all four serotypes makes it a robust benchmark for comparing new hits .

Application
Selection Property
Validation Focus
Orthogonal mechanism validation
Post-entry replication inhibitor with distinct target profile
Replication endpoint agreement across different mechanisms
Host-specific dengue replication studies
Primate-cell antiviral activity
Species-dependent replication endpoint; host-factor contribution
Mechanistic dose-response studies
Micromolar-range EC50 profile
Dose-response curve and time-of-addition assay reproducibility
High-throughput screening baseline
Consistent pan-serotype activity
Plate-to-plate reproducibility across all four DENV serotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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